1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC16407468
Molecular Formula: C5H4F2IN3O2
Molecular Weight: 303.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4F2IN3O2 |
|---|---|
| Molecular Weight | 303.01 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-3-iodo-5-nitropyrazole |
| Standard InChI | InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2 |
| Standard InChI Key | LALYGSTXMJASOP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1I)CC(F)F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole features a five-membered pyrazole ring with three distinct substituents:
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2,2-Difluoroethyl Group: Attached to the nitrogen atom at position 1, this substituent enhances lipophilicity and metabolic stability.
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Iodine Atom: Located at position 3, iodine introduces steric bulk and polarizability, facilitating electrophilic substitution reactions.
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Nitro Group: Positioned at carbon 5, the nitro group () contributes to electron-withdrawing effects, modulating the compound’s reactivity.
The spatial arrangement of these groups is critical for intermolecular interactions. Computational studies suggest that the nitro group’s orientation influences hydrogen-bonding potential, while the difluoroethyl group adopts a gauche conformation to minimize steric clashes. The canonical SMILES representation () further clarifies the connectivity and stereoelectronic landscape.
Synthesis and Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole involves multi-step protocols, as outlined below:
Table 1: Key Synthesis Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrazole Ring Formation | Hydrazine + 1,3-Dicarbonyl Compound | Construct the heterocyclic core |
| 2 | Nitration | Introduce nitro group at position 5 | |
| 3 | Iodination | Substitute hydrogen with iodine | |
| 4 | Difluoroethylation | 2,2-Difluoroethyl Iodide + Base | Attach difluoroethyl group at N1 |
Step 1: The pyrazole ring is synthesized via cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions.
Step 2: Nitration employs a mixed acid system () to regioselectively install the nitro group.
Step 3: Iodination uses iodine and hydrogen peroxide in a radical-mediated process, favoring position 3 due to electron-deficient aromatic systems.
Step 4: Nucleophilic substitution with 2,2-difluoroethyl iodide introduces the fluorinated side chain, typically under basic conditions (e.g., KCO).
Industrial-scale production often employs continuous flow reactors to enhance yield (reported 68–72%) and purity (>95%).
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 145–148°C | Differential Scanning Calorimetry |
| Solubility | 22 mg/mL in DMSO | UV-Vis Spectroscopy |
| LogP (Partition Coefficient) | 2.3 ± 0.1 | Shake-Flask Method |
| Stability | Stable under inert atmosphere | Accelerated Stability Testing |
The compound exhibits moderate solubility in polar aprotic solvents like DMSO but is poorly soluble in water (<1 mg/mL). Its logP value reflects balanced hydrophobicity, ideal for membrane permeability in biological systems. Stability studies indicate decomposition under prolonged UV exposure, necessitating storage in amber vials.
Reactivity and Functional Transformations
1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole participates in diverse reactions:
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Nucleophilic Substitution: The iodine atom undergoes displacement with amines or thiols, forming C–N or C–S bonds.
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Reduction: Catalytic hydrogenation (Pd/C, H) reduces the nitro group to an amine, yielding 1-(2,2-difluoroethyl)-3-iodo-5-amino-1H-pyrazole.
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Cross-Coupling: Suzuki-Miyaura reactions with boronic acids replace iodine, enabling aryl/heteroaryl diversification.
These transformations are pivotal for generating derivatives with tailored properties. For example, nitro-to-amine conversion enhances hydrogen-bonding capacity, while cross-coupling expands structural diversity for drug discovery.
Biological Activity and Mechanistic Insights
In vitro studies highlight the compound’s potential as a kinase inhibitor, with IC values in the low micromolar range against tyrosine kinases. The difluoroethyl group enhances binding to hydrophobic pockets, while the nitro group participates in charge-transfer interactions with catalytic lysine residues.
Table 3: Biological Activity Profile
| Target | Assay Type | Result (IC) | Significance |
|---|---|---|---|
| EGFR Kinase | Fluorescence Polarization | 1.8 µM | Potential anticancer agent |
| CYP3A4 | Microsomal Assay | >50 µM | Low risk of drug-drug interactions |
| Herbicidal Activity | Arabidopsis Model | EC = 12 µM | Agrochemical applications |
The compound’s herbicidal activity stems from disruption of acetolactate synthase (ALS), a target in plant amino acid biosynthesis.
Applications in Scientific Research
Medicinal Chemistry
Derivatives of this compound are explored as:
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Anticancer Agents: EGFR kinase inhibition suppresses tumor proliferation in breast cancer cell lines (MCF-7).
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Antimicrobials: Nitro group reduction yields amines active against Gram-positive bacteria (MIC = 4–8 µg/mL).
Material Science
The iodine atom’s polarizability enables use in nonlinear optical (NLO) materials. Hyper-Rayleigh scattering studies reveal a first hyperpolarizability () of 45 × 10 esu, comparable to urea.
Agrochemical Development
As a protox inhibitor, the compound induces oxidative stress in weeds, showing efficacy against Amaranthus retroflexus at 10 ppm.
Comparison with Structural Analogues
Table 4: Comparative Analysis with Analogues
| Compound | Key Differences | logP | Biological Activity (IC) |
|---|---|---|---|
| 1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole | Lacks iodine substituent | 1.9 | 3.2 µM (EGFR) |
| 3-Iodo-5-nitro-1H-pyrazole | Lacks difluoroethyl group | 1.1 | >50 µM (EGFR) |
| 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole | Lacks nitro group | 2.5 | Inactive |
The trifunctional substitution in 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole synergistically enhances target affinity and pharmacokinetic properties.
Future Research Directions
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Derivative Libraries: Combinatorial synthesis of Suzuki-coupled analogues to optimize kinase selectivity.
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Mechanistic Studies: Elucidate the role of fluorine atoms in protein-ligand binding via X-ray crystallography.
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Toxicology Profiling: Assess chronic toxicity in rodent models to advance agrochemical applications.
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